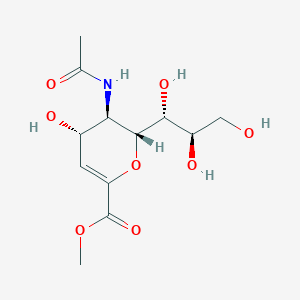

N-アセチル-2,3-デヒドロ-2-デオキシノイラミン酸メチルエステル

説明

Synthesis Analysis

The synthesis of NADNA involves several chemical reactions starting from N-acetylneuraminic acid or related precursors. A notable method includes the reaction of N-acetylneuraminic acid methyl ester with sulfuric acid and acetic anhydride, followed by deacetylation, yielding NADNA and its epimer in significant yields. This process demonstrates the ability to manipulate sialic acid derivatives into unsaturated forms, which are valuable for biological and pharmaceutical applications (Kumar et al., 1981).

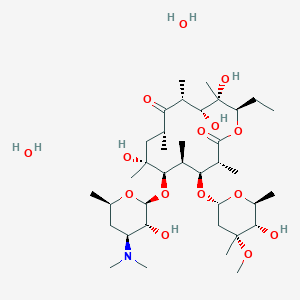

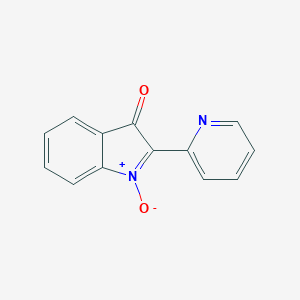

Molecular Structure Analysis

The molecular structure of NADNA has been elucidated through mass spectrometry, nuclear magnetic resonance (NMR), and X-ray crystallography. These techniques confirm the presence of the unsaturated bond between the 2nd and 3rd carbon atoms, which is critical for its biological activity as a neuraminidase inhibitor. The precise structural analysis aids in understanding its interaction with enzymes and receptors (Kumar et al., 1981).

Chemical Reactions and Properties

NADNA undergoes various chemical reactions, including acetylation, deacetylation, and oxidation. Its chemical reactivity is significant in synthesizing derivatives with altered physical and chemical properties for specific applications. For instance, its reaction with N-acetylimidazole leads to acetylated derivatives, which are used as models in oxidation studies. The presence of the unsaturated bond makes it a versatile intermediate for further chemical modifications (Haverkamp et al., 1975).

科学的研究の応用

ノイラミニダーゼ阻害

この化合物は、特異的な内因性ノイラミニダーゼ (NEU) 阻害剤です . ノイラミニダーゼは、糖コンジュゲートからシアル酸残基を切断する酵素であり、多くのウイルスのライフサイクルに不可欠です。これらの酵素を阻害することにより、この化合物はウイルスのライフサイクルを破壊する可能性があります。

神経過程の研究

この化合物は、神経過程と経路の発達と機能における内因性ノイラミニダーゼの役割を研究するために使用できます . これは、ノイラミニダーゼなどの酵素の役割を理解することで、神経の発達と機能を解明できる神経科学研究において特に関連性があります。

シアル化-脱シアル化サイクル

この化合物は、シアル化-脱シアル化サイクルに依存する他のプロセスを研究するためにも使用できます . これらのサイクルは、糖コンジュゲートへのシアル酸の付加と除去を含み、細胞間相互作用、免疫、病原性などの細胞機能に重要な役割を果たしています。

生化学研究

生化学研究では、この化合物を試薬として使用して、さまざまな生化学プロセスにおけるノイラミニダーゼの機能と挙動を研究できます .

てんかん発作

in vivoでは、この化合物は、ラットのカリウム誘発発作モデルにおいて、最初の発作までの潜伏時間を短縮し、発作持続時間を延長します . これは、発作性疾患の研究と治療における可能性のある用途を示唆しています。

作用機序

Target of Action

The primary target of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester is neuraminidase, also known as sialidase . Neuraminidase is an enzyme that cleaves sialic acid residues from glycoconjugates and is found in a variety of organisms, including bacteria, viruses, and mammals .

Mode of Action

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester acts as a potent inhibitor of neuraminidase . It is believed to bind to the catalytic site of neuraminidase, acting as a transition state analog . This binding inhibits the activity of neuraminidase, preventing it from cleaving sialic acid residues .

Biochemical Pathways

By inhibiting neuraminidase, N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester affects the sialylation-desialylation cycles, which are crucial for the development and function of various biological processes and pathways . These processes include cellular communication, adhesion, and viral propagation .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The inhibition of neuraminidase by N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester can lead to various molecular and cellular effects. For instance, it has been shown to reduce latency to first seizure and increase seizure duration in a rat model of potassium-induced seizures . In another study, it was found to attenuate fibrosis in a mouse model of pulmonary fibrosis .

特性

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPILYXOSOLBQAQ-CNYIRLTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448987 | |

| Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25875-99-4 | |

| Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)